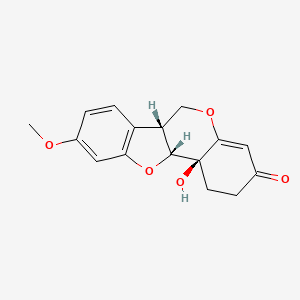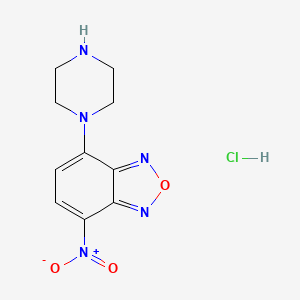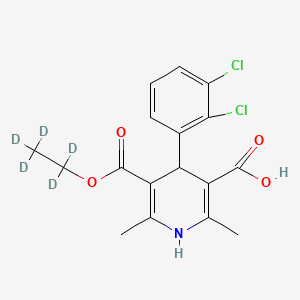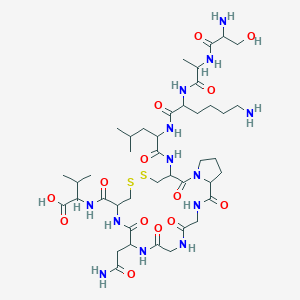
H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH is a peptide with a molecular formula of C45H76N12O14S2. It is commonly known as SAKLPGNVCV and is a synthetic peptide that has been used in various scientific research studies. The peptide has gained significant attention due to its potential therapeutic applications in the field of medicine.
Mechanism of Action
The mechanism of action of H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH is not fully understood. However, it has been reported to interact with various proteins and enzymes in the body. The peptide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and inflammation. It has also been reported to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of MMPs. The peptide has also been shown to induce apoptosis in cancer cells and inhibit their growth. Additionally, it has been reported to have antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH in lab experiments include its ease of synthesis, high purity, and stability. The peptide can be synthesized using solid-phase peptide synthesis, which is a well-established method in the field of peptide chemistry. The peptide is also stable under a wide range of conditions, making it suitable for use in various experiments.
The limitations of using H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH in lab experiments include its cost and limited availability. The peptide is relatively expensive to synthesize, and its availability may be limited due to the specialized equipment and expertise required for its synthesis.
Future Directions
There are several future directions for research on H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH. One area of research could be the development of new drugs based on the peptide's mechanism of action. Another area of research could be the investigation of the peptide's potential therapeutic applications in the treatment of various diseases. Additionally, the peptide could be used as a tool for studying protein-protein interactions and for developing new drugs.
Synthesis Methods
The synthesis of H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH is carried out using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The peptide is synthesized in a C-terminal to N-terminal direction, and the final product is obtained after cleavage from the solid support. The purity of the peptide is determined using high-performance liquid chromatography (HPLC) and mass spectrometry.
Scientific Research Applications
H-Ser-Ala-Lys-Leu-Cys(1)-Pro-Gly-Gly-Asn-Cys(1)-Val-OH has been used in various scientific research studies. It has been investigated for its potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases. The peptide has also been used as a tool for studying protein-protein interactions and for developing new drugs.
properties
IUPAC Name |
(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H71N13O14S2/c1-20(2)13-25(51-36(62)24(9-6-7-11-43)50-34(60)22(5)48-35(61)23(44)17-56)37(63)53-28-19-71-70-18-27(39(65)54-33(21(3)4)42(68)69)52-38(64)26(14-30(45)57)49-32(59)16-46-31(58)15-47-40(66)29-10-8-12-55(29)41(28)67/h20-29,33,56H,6-19,43-44H2,1-5H3,(H2,45,57)(H,46,58)(H,47,66)(H,48,61)(H,49,59)(H,50,60)(H,51,62)(H,52,64)(H,53,63)(H,54,65)(H,68,69)/t22-,23-,24-,25-,26-,27-,28-,29-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUVIBOHPJFWDA-CSJBYALQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C2CCCN2C1=O)CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C1=O)CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H71N13O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ser-ala-alloresact | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


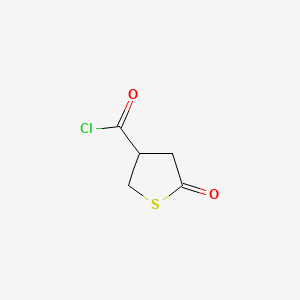
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)
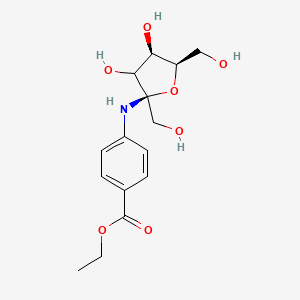

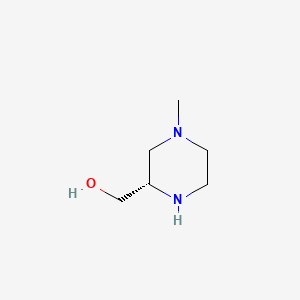
![(2S)-2-[[4-[(2-Amino-4-oxo-4a,8a-dihydro-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B586097.png)
